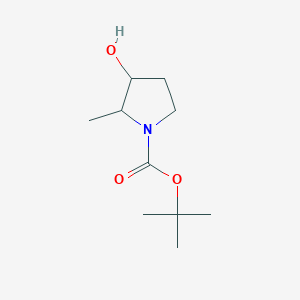

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely employed as a building block in organic synthesis and pharmaceutical development. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol. The compound features a pyrrolidine ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom.

Key stereoisomers of this compound include:

- (2R,3R)-isomer: CAS 201.27 (Enamine Ltd, 2022) .

- (2S,3R)-isomer: CAS 1107659-77-7 (Fisher Scientific, 2025) .

- (2R,3S)-isomer: CAS 817554-87-3 (2024 catalog) .

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic reactions, making it a preferred intermediate in drug discovery, particularly for nitrogen-containing molecules .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHMCXQTIPFLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-04-3, 126874-66-6 | |

| Record name | rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate and 3-hydroxy-2-methylpyrrolidine in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated pyrrolidine ring .

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it useful in developing compounds aimed at treating neurological disorders, such as Alzheimer's disease. Studies have shown that derivatives of this compound can inhibit amyloid beta aggregation, a key factor in Alzheimer’s pathology .

Case Study: Inhibition of Amyloidogenesis

Research demonstrated that compounds derived from this compound exhibited protective effects against amyloid beta-induced toxicity in astrocytes. The findings indicated a reduction in inflammatory markers such as TNF-α, suggesting potential therapeutic benefits for neurodegenerative diseases .

4.1 Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for evaluating its safety and efficacy as a therapeutic agent. Studies often involve cell viability assays and inflammatory response measurements to assess its impact on cellular health.

Case Study: Cell Viability Assays

In vitro studies using MTT assays revealed that derivatives of this compound could enhance cell viability in cultures exposed to toxic amyloid beta peptides, highlighting their potential role in neuroprotection .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on proteins, altering their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers

Stereochemical variations significantly influence physicochemical properties and biological interactions.

Key Insight : While all stereoisomers share identical molecular formulas, their spatial arrangements affect reactivity. For example, the (2S,3R)-isomer is prioritized in drug development due to its compatibility with biological targets .

Fluorinated Derivatives

Fluorination alters lipophilicity and metabolic stability.

Key Insight: Fluorine atoms improve metabolic resistance and bioavailability.

Pyridine-Containing Derivatives

Key Insight : Pyridine derivatives exhibit enhanced electronic properties, making them suitable for metal-catalyzed reactions and targeting aromatic binding pockets in proteins .

Other Structurally Modified Analogues

Substituents like amino and nitro groups expand synthetic utility.

Key Insight: Amino and nitro groups facilitate further functionalization, such as hydrogen bonding or participation in redox reactions .

Biological Activity

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate (C10H19NO3), also known as (2R,3S)-tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate, is a chiral compound characterized by its unique structural features, including a pyrrolidine ring with a hydroxyl group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- Structure : Contains a five-membered nitrogen heterocycle with hydroxyl and tert-butyl functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways relevant to disease states.

- Protein and Nucleic Acid Binding : It may bind to proteins and nucleic acids, affecting cellular functions and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antioxidant Properties : The presence of the hydroxyl group enhances its potential as an antioxidant, which may protect cells from oxidative stress.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | C10H19NO3 | Contains an additional methyl group at position 3 |

| Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | C10H19NO4 | Different stereochemistry affecting reactivity |

| Tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | C10H19NO4 | Another stereoisomer impacting biological activity |

This table highlights how variations in structure can lead to differences in biological activity and reactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme-Catalyzed Reactions : Research has demonstrated that this compound participates in enzyme-catalyzed reactions, showcasing its utility as a precursor for synthesizing more complex molecules.

- Therapeutic Applications : Investigations into its pharmacological profiles suggest potential applications in treating metabolic disorders and inflammatory diseases due to its enzyme inhibition capabilities.

- Stability and Storage : The compound is typically stored under inert conditions at room temperature to maintain stability, which is crucial for its application in research and development.

Q & A

Q. How can crystallographic data resolve discrepancies between X-ray structures and computational models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.